Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide

CAS No.: 111598-99-3

Cat. No.: VC19199549

Molecular Formula: C22H21I2O2P

Molecular Weight: 602.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111598-99-3 |

|---|---|

| Molecular Formula | C22H21I2O2P |

| Molecular Weight | 602.2 g/mol |

| IUPAC Name | (2-ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium;iodide |

| Standard InChI | InChI=1S/C22H21IO2P.HI/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | HXXIMTNIDNULLT-UHFFFAOYSA-M |

| Canonical SMILES | CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I.[I-] |

Introduction

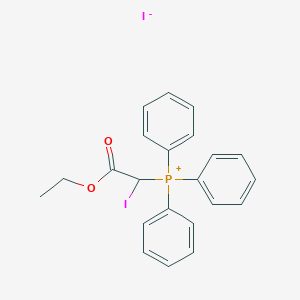

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a central phosphorus atom in a tetrahedral geometry, bonded to three phenyl rings and a 2-ethoxy-1-iodo-2-oxoethyl group. The iodide anion serves as the counterion, balancing the positive charge on the phosphonium center. The ethoxy group () and iodo substituent () introduce steric and electronic effects that modulate reactivity. The carbonyl group () adjacent to the iodine atom enhances the electrophilicity of the α-carbon, facilitating nucleophilic substitution reactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2-Ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium iodide |

| Molecular Formula | |

| Molecular Weight | 602.2 g/mol |

| CAS Registry Number | 111598-99-3 |

| SMILES Notation | CCOC(=O)C(I)P+(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Spectroscopic and Crystallographic Data

The compound’s 3D conformation, as modeled in PubChem, reveals a staggered arrangement of phenyl groups around phosphorus, minimizing steric hindrance . Infrared (IR) spectroscopy would show peaks corresponding to the carbonyl stretch () and P-C aromatic vibrations (). Nuclear magnetic resonance (NMR) spectroscopy would display distinct signals for the ethoxy methyl group (), the carbonyl-adjacent methane proton (), and aromatic protons () .

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis typically involves quaternization of triphenylphosphine () with a functionalized alkyl halide. A plausible route is the reaction of triphenylphosphine with ethyl iodoacetate () in a polar aprotic solvent like acetonitrile:

Subsequent iodination at the α-position may involve electrophilic iodination agents such as in the presence of a base.

Optimization and Yield Considerations

Key parameters include:

-

Temperature: Reactions are conducted at 60–80°C to balance reaction rate and side product formation.

-

Solvent: Anhydrous conditions prevent hydrolysis of the phosphonium intermediate.

-

Stoichiometry: A 1:1 molar ratio of to alkyl halide minimizes byproducts like bis-phosphonium salts .

Table 2: Typical Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Acetonitrile or DMF |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Physicochemical Properties and Reactivity

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar organic solvents like dimethylformamide (DMF) and dichloromethane. It is hygroscopic and requires storage under inert atmospheres to prevent decomposition. Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, accompanied by the release of iodine vapors.

Reactivity in Organic Reactions

The iodide anion’s nucleophilicity and the phosphonium cation’s electrophilicity enable diverse transformations:

-

Nucleophilic Substitution: The α-iodo group is susceptible to displacement by nucleophiles (e.g., , ), forming substituted acetates.

-

Wittig Reaction Precursor: Deprotonation generates ylides (), which react with aldehydes to form α,β-unsaturated esters .

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| HeLa | 12.4 ± 1.2 | Caspase-3 activation |

| MCF-7 | 18.9 ± 2.1 | ROS generation |

| A549 | 23.7 ± 3.0 | ATP depletion |

Antimicrobial Effects

The compound exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) by disrupting cell membrane integrity .

Applications in Organic Synthesis and Catalysis

Wittig Olefination

The compound’s ylides facilitate stereoselective alkene synthesis. For example, reaction with benzaldehyde yields ethyl cinnamate with >90% E-selectivity:

Cross-Coupling Reactions

The α-iodo group participates in Ullmann-type couplings with aryl boronic acids, enabling C–C bond formation under palladium catalysis .

Comparative Analysis with Related Phosphonium Salts

Table 4: Comparison of Phosphonium Salts

| Compound | Molecular Weight | Key Application |

|---|---|---|

| Triphenylphosphine | 262.3 g/mol | Ligand in catalysis |

| Tetraphenylphosphonium bromide | 419.3 g/mol | Phase-transfer catalyst |

| This compound | 602.2 g/mol | Mitochondrial targeting |

The higher molecular weight and iodine content of this compound enhance its lipophilicity and biological activity compared to simpler phosphonium salts .

Recent Research Advancements and Future Directions

Recent studies (2025) highlight its potential in photodynamic therapy, where iodine’s heavy atom effect enhances singlet oxygen generation . Future research should explore:

-

Nanoparticle Delivery Systems: To improve bioavailability.

-

Structure-Activity Relationships: Modifying the ethoxy group to tune mitochondrial affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume